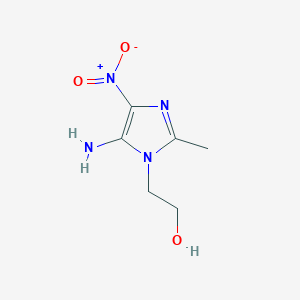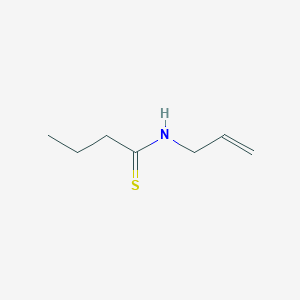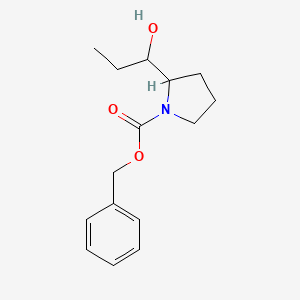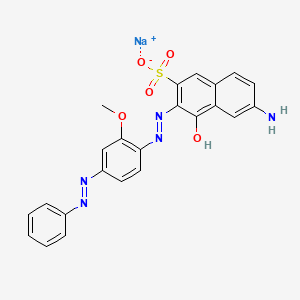
2-(5-Amino-2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Amino-2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-ol is a compound that belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-ol can be achieved through several methods. One common approach involves the cyclization of amido-nitriles under mild reaction conditions, which allows for the inclusion of various functional groups . Another method involves the use of a Schiff’s base complex nickel catalyst in a one-pot microwave-assisted synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and microwave-assisted reactions can significantly enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Amino-2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions
Common reagents used in these reactions include ammonium acetate, benzil, and aldehydes. Reaction conditions often involve the use of catalysts such as nickel or copper and may be conducted under microwave irradiation to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring .
Wissenschaftliche Forschungsanwendungen
2-(5-Amino-2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-ol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(5-Amino-2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The compound can also inhibit the activity of certain enzymes, disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other nitroimidazoles such as metronidazole, tinidazole, and nimorazole . These compounds share a similar imidazole ring structure but differ in their substituents and specific biological activities.
Uniqueness
2-(5-Amino-2-methyl-4-nitro-1H-imidazol-1-yl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
114153-79-6 |
|---|---|
Molekularformel |
C6H10N4O3 |
Molekulargewicht |
186.17 g/mol |
IUPAC-Name |
2-(5-amino-2-methyl-4-nitroimidazol-1-yl)ethanol |
InChI |
InChI=1S/C6H10N4O3/c1-4-8-6(10(12)13)5(7)9(4)2-3-11/h11H,2-3,7H2,1H3 |
InChI-Schlüssel |
VIUHVSVCSIUBGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(N1CCO)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Benzyloxy)-4-[(prop-2-en-1-yl)oxy]naphthalene](/img/structure/B14289896.png)

![(2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone](/img/structure/B14289907.png)

![5-Chloro-1-ethenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14289914.png)

![2-[2-(Naphthalen-2-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14289941.png)
![Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino-](/img/structure/B14289943.png)
![Propan-2-yl [(chlorosulfanyl)methyl]carbamate](/img/structure/B14289944.png)

![4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14289950.png)


![Benzo[h]quinazolin-2(1H)-one, 4-(4-chlorophenyl)-3,4,5,6-tetrahydro-](/img/structure/B14289959.png)
